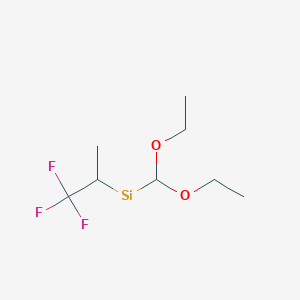![molecular formula C17H12N2O3S B14422276 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol CAS No. 83364-68-5](/img/structure/B14422276.png)
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol is a complex organic compound known for its unique chemical structure and properties. It is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . The reaction is carried out in methanol as a solvent, and the mixture is refluxed overnight. The product is then isolated as an air-stable orange powder through filtration and washing with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of poly(ADP-ribose) glycohydrolase (PARG), prolonging PARylation at DNA lesions and trapping DNA repair factors . This mechanism is crucial in its potential anticancer activity, as it can inhibit the repair of DNA damage in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol: This compound is also a Schiff base with similar structural features but differs in the substituent on the phenyl ring.
1-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-2-ol: Another Schiff base with a methoxy group instead of a nitro group.
Uniqueness
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in studying specific biochemical pathways and developing targeted therapeutic agents .
Eigenschaften
CAS-Nummer |
83364-68-5 |
|---|---|
Molekularformel |
C17H12N2O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O3S/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-23-14-6-3-5-13(10-14)19(21)22/h1-11,20H/b18-11+ |
InChI-Schlüssel |
CZKNPCSWNBMVTO-WOJGMQOQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/SC3=CC=CC(=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NSC3=CC=CC(=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
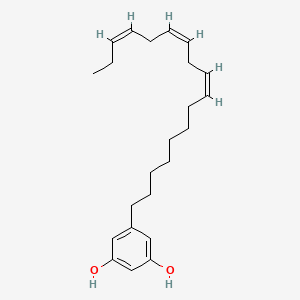
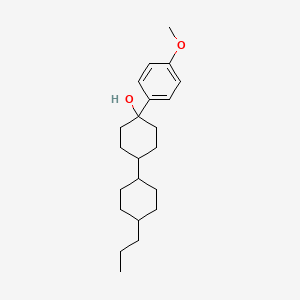
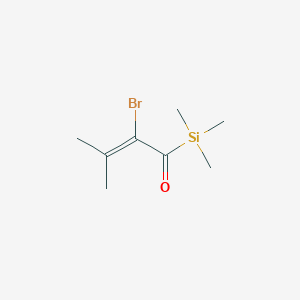
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

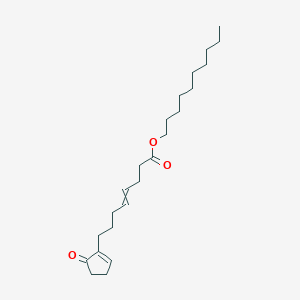

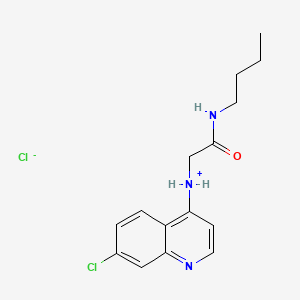
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
